2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde
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Overview
Description
2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core with a 3,4-dichlorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with DMF and POCl3 in an ice bath . Another approach includes the use of one-pot three-component reactions catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the aldehyde group.
2-Phenylimidazo[1,2-a]pyridine: Lacks the dichlorophenyl group and the aldehyde group.
Uniqueness
2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde is unique due to the presence of both the dichlorophenyl group and the aldehyde group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-3-2-8(6-10(9)15)12-11(7-19)18-5-1-4-16-13(18)17-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWLNIBWWVSPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC(=C(C=C3)Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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